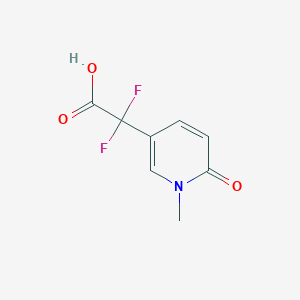

2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

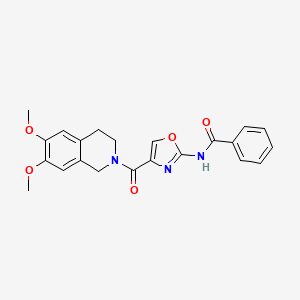

The compound “2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine” is a complex organic molecule that contains a piperazine ring, a fluorophenyl group, a nitropyrimidin group, and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The piperazine ring would provide a cyclic structure, the fluorophenyl group would add aromaticity, the nitropyrimidin group would introduce additional nitrogen atoms and the potential for hydrogen bonding, and the amine group could act as a base .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitropyrimidin and amine groups. The nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The amine group could act as a base or nucleophile in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Crystallography and Material Science

Studies on similar compounds emphasize the role of crystallography in understanding molecular and supramolecular structures. For instance, the crystal structure analysis of picrate salts of piperazine-supported amines reveals insights into their three-dimensional network formed via hydrogen bonding and C—H⋯O contacts, which is crucial for material science applications (Betz et al., 2011).

Pharmacology and Biomedical Research

Fluorinated piperazine compounds exhibit significant biological activities. For example, fluoropyridinyl piperazinyl carboxamides have shown high affinity and selectivity as 5-HT1A receptor antagonists, with promising applications in neuroimaging and the study of neuropsychiatric disorders (García et al., 2014). Similarly, derivatives of 2,4-diamino-5-aryl-6-ethylpyrimidines, through their inhibitory activity against dihydrofolate reductase, have implications in developing therapeutics for Pneumocystis carinii and Toxoplasma gondii, as well as potential antitumor agents (Robson et al., 1997).

Synthetic Chemistry

Research in synthetic chemistry has explored the functionalization and derivatization of piperazine and pyrimidine cores for various applications. For instance, the synthesis of new fluorinated amino-heterocyclic compounds bearing the 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety demonstrates a methodology for enhancing antimicrobial activity, highlighting the importance of nitro and fluorine elements (Bawazir & Abdel-Rahman, 2018). Additionally, the development of precolumn fluorescence tagging reagents for carboxylic acids in liquid chromatography, utilizing 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles, showcases the application of such compounds in analytical chemistry (Toyo’oka et al., 1991).

Direcciones Futuras

The study of piperazine derivatives is an active area of research due to their wide range of biological and pharmaceutical activity. Future research could involve synthesizing new derivatives, studying their biological activity, and optimizing their properties for potential therapeutic applications .

Mecanismo De Acción

Target of Action

The primary targets of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .

Mode of Action

this compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. By inhibiting the transport of nucleosides, this compound can potentially disrupt these biochemical pathways, leading to various downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of nucleoside transport, disruption of nucleotide synthesis, and potential alteration of adenosine function .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-(4-(2-Fluorophenyl)piperazin-1-yl)-5-nitropyrimidin-4-amine are largely determined by its interactions with various enzymes and proteins. For instance, it has been found to have potential as an α-amylase inhibitor . This suggests that this compound may play a role in the regulation of carbohydrate metabolism by inhibiting the breakdown of complex sugars into simpler ones .

Cellular Effects

In terms of cellular effects, this compound has been shown to have an impact on cell function. For example, it has been found to inhibit the uptake of uridine in cells, suggesting that it may affect nucleotide synthesis and adenosine function . Additionally, it has been found to have cytotoxic effects on certain cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This suggests that this compound may exert its effects at the molecular level by binding to these transporters and inhibiting their function .

Metabolic Pathways

Given its potential as an α-amylase inhibitor , it may be involved in the metabolic pathway of carbohydrate digestion.

Propiedades

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN6O2/c15-10-3-1-2-4-11(10)19-5-7-20(8-6-19)14-17-9-12(21(22)23)13(16)18-14/h1-4,9H,5-8H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBKHESONXSQKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=NC=C(C(=N3)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2972456.png)

![4-benzyl-1-{1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazol-2-yl}piperidine](/img/structure/B2972457.png)

![3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2972462.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2972464.png)

![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]but-2-ynamide](/img/structure/B2972465.png)

![N-[2-(4-Chlorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2972467.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2972474.png)

![2-(Difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2972475.png)